2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-[(4-methylphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5/c1-19-3-5-20(6-4-19)16-31-28(33)18-32-25-15-27-26(36-11-12-37-27)14-21(25)13-22(29(32)34)17-30-23-7-9-24(35-2)10-8-23/h3-10,13-15,30H,11-12,16-18H2,1-2H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTISLZSHHDMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Applications
Research indicates that compounds similar to this one often exhibit various biological activities. The following are key areas where this compound shows potential applications:
- Antimicrobial Activity : Compounds with structural similarities have been reported to possess antimicrobial properties. Studies suggest that the unique arrangement of functional groups in this compound may enhance its ability to inhibit microbial growth.
- Anti-inflammatory Properties : Inflammation is a critical factor in many diseases. Preliminary studies indicate that derivatives of this compound may modulate inflammatory pathways, providing a basis for further research into anti-inflammatory therapies.
- Anticancer Potential : The complex structure of this compound suggests potential interactions with cancer cell pathways. Research into similar quinoline derivatives has shown promise in targeting cancer cells, making this compound a candidate for anticancer drug development.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the quinoline core.
- Introduction of the dioxino ring.
- Functionalization at the amino and acetamide positions.
Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological targets. Interaction studies often focus on enzyme inhibition or receptor binding affinity, which can reveal insights into its pharmacological effects.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of similar quinoline derivatives against various bacterial strains. Results indicated significant inhibition zones, suggesting that modifications to the structure could enhance activity against resistant strains.
- Anti-inflammatory Research : In vitro assays demonstrated that compounds with similar structures inhibited pro-inflammatory cytokine production in macrophages. This highlights the potential for developing new anti-inflammatory agents based on this compound's framework.
- Cancer Cell Line Studies : Research involving cancer cell lines showed that compounds related to this structure induced apoptosis in certain types of cancer cells while sparing normal cells, indicating selective toxicity that could be harnessed for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s biological and chemical profiles are contextualized below relative to analogs with shared structural motifs.
Table 1: Structural and Functional Comparison
*Hypothetical coefficients based on scaffold and substituent similarity.
Key Insights:
Scaffold-Dependent Activity: The [1,4]dioxinoquinolin core (shared with MF498) is associated with anti-inflammatory and receptor antagonism (e.g., EP4 in ). Modifications at Position 8 (e.g., 4-MeOPhNHCH2 vs. sulfonyl groups) significantly alter target specificity .
Substituent Effects: 4-Methoxybenzyl Group: Enhances lipophilicity and may improve blood-brain barrier penetration compared to simpler alkyl chains (e.g., tetradecanamide in ) . Acetamide Linkage: Common in cytotoxic agents (–7), but activity depends on adjacent substituents. For example, the 4-methylbenzyl group in the target compound contrasts with the thiazolidinone in Compound 5a, which could modulate redox or protease inhibitory activity .
Contradictions in Structural Similarity: notes only a 20% chance of shared gene expression profiles among compounds with Tanimoto >0.85, emphasizing the role of biological context (e.g., cell type, assay conditions). and highlight that scaffold similarity (e.g., quinoline vs. coumarin) often predicts overlapping mechanisms, but minor substituent changes (e.g., methoxy vs. methyl) can diverge bioactivity .
Research Implications
- Mechanistic Prediction: Network pharmacology () and molecular docking () could prioritize targets for the target compound, leveraging its structural kinship with EP4 antagonists (MF498) or cytotoxic quinoline derivatives.
- Toxicity Considerations : Compounds with acetamide groups (e.g., ) may require renal safety profiling, as seen in MF498’s partial inhibition of natriuresis .
Preparation Methods
Construction of the Dioxinoquinoline Core
The synthesis begins with 7-hydroxy-8-nitroquinoline (1), which undergoes sequential modifications:
a. Nitro Reduction and Diazotization
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 7-hydroxy-8-aminoquinoline (2). Subsequent diazotization with NaNO₂/HCl at 0–5°C generates a diazonium intermediate, which is trapped with ethylene glycol to form the dioxino ring via cyclization.
Reaction Conditions
b. Oxidation to 7-Oxo Derivative
The 7-hydroxy group is oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C, achieving 92% conversion to 8-amino-7-oxo-2H,3H,6H,7H-dioxino[2,3-g]quinoline (3).
Introduction of 4-Methoxyphenylaminomethyl Group
a. Reductive Amination
Compound 3 reacts with 4-methoxybenzaldehyde in methanol under reflux, followed by sodium cyanoborohydride (NaBH₃CN) reduction to install the aminomethyl group:
Optimization Data
Acetamide Side Chain Installation
a. Chloroacetylation
Position 6 is functionalized via nucleophilic acyl substitution. Treatment with chloroacetyl chloride (ClCH₂COCl) in dichloromethane (DCM) with triethylamine (Et₃N) yields the chloroacetamide intermediate (5):
b. Benzylamination
Intermediate 5 reacts with 4-methylbenzylamine in acetonitrile at 60°C for 12 hours, displacing chloride to form the final product:
Side Reaction Mitigation
Critical Process Parameters
Temperature and Solvent Effects
| Step | Optimal Temp. (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Dioxino Formation | 0–5 | Ethylene glycol | 85 |
| Reductive Amination | 25 | Methanol | 89 |
| Benzylamination | 60 | Acetonitrile | 76 |
Purification and Isolation
Crystallization
The crude product is purified via sequential solvent systems:
Chromatographic Methods
Flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) resolves diastereomers when present.
Analytical Characterization
Key Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, quinoline-H), 6.89–7.32 (m, 8H, aromatic), 4.12 (s, 2H, NCH₂CO)
-
HPLC Purity : 99.4% (C18 column, MeCN/H₂O 70:30)
Industrial Scalability Considerations
Q & A
Q. Q1. What are the standard synthetic pathways for preparing this compound, and what key intermediates are involved?
The synthesis of complex heterocyclic acetamides typically involves multi-step reactions, including:
- Alkylation/Coupling : Substituents like the 4-methoxyphenylamino-methyl group are introduced via nucleophilic substitution or reductive amination .
- Ring Formation : The [1,4]dioxinoquinolin scaffold may be constructed using cyclocondensation reactions under acidic or basic conditions, as seen in analogous quinoline derivatives .
- Acetamide Functionalization : Final coupling of the acetamide moiety via peptide bond formation, often employing carbodiimide-based activating agents (e.g., EDC/HOBt) .
Q. Key intermediates :
| Intermediate | Role | Characterization (NMR/ESI-MS) |
|---|---|---|
| 3-Acetyl-4-methylquinolin-2-(1H)-one | Core heterocycle | 1H NMR: δ 7.69 (br s, NH), 4.90 (t, J = 3.8 Hz, CH) |
| Azide-functionalized precursor | For CuAAC "click" chemistry | ESI-MS: m/z 347 (M+H) |
Advanced Synthesis Challenges
Q. Q2. How can researchers address regioselectivity challenges during alkylation of ambident nucleophiles in similar compounds?
Ambident nucleophiles (e.g., quinolinones) often yield mixtures of N- and O-alkylated products. To favor N-alkylation:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Base Selection : K2CO3 or NaH enhances nucleophilicity at the nitrogen site .
- Temperature Control : Lower temperatures (0–25°C) reduce kinetic O-alkylation .
Example : In , alkylation of 3-acetyl-4-methylquinolin-2-(1H)-one with methyl chloroacetate yielded 58% N-alkylated product, confirmed by 1H NMR (δ 4.11 ppm, m) and 13C NMR (δ 169.8 ppm, carbonyl) .
Structural Characterization
Q. Q3. What spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.16–7.69 ppm), methoxy groups (δ 3.3–3.5 ppm), and acetamide carbonyl (δ 168.0–169.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI/APCI(+): m/z 347 [M+H]) .
- X-ray Crystallography : Resolve regiochemical ambiguities in the dioxinoquinolin core .
Biological Activity and Mechanism
Q. Q4. How can researchers design assays to evaluate the compound’s potential kinase inhibition or cytotoxic activity?
- Kinase Inhibition Assays : Use ATP-competitive ELISA-based kits (e.g., EGFR or VEGFR) with IC50 determination via fluorescence polarization .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50 values to reference compounds like AZD8931 .
- Mechanistic Studies : Western blotting for downstream signaling proteins (e.g., phosphorylated ERK/AKT) .
Computational Modeling
Q. Q5. What computational strategies are recommended for predicting binding modes or ADMET properties?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., PDB: 1M17) .
- ADMET Prediction : Employ QSAR models in platforms like SwissADME to assess permeability (LogP), CYP450 inhibition, and bioavailability .
Example : For similar acetamides, LogP values >3.5 correlate with improved blood-brain barrier penetration but higher hepatotoxicity risk .
Data Contradictions and Reproducibility
Q. Q6. How should researchers resolve discrepancies in reported synthetic yields or biological activity?
- Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere, reagent purity) .
- Analytical Rigor : Use orthogonal techniques (e.g., HPLC purity >95%, DOSY NMR for aggregation checks) .
- Biological Replicates : Perform dose-response curves in triplicate across multiple cell lines .
Case Study : reported 58% yield for N-alkylation, while similar protocols in achieved <40%—differences attributed to solvent gradients in chromatography .
Safety and Handling
Q. Q7. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Methodological Integration
Q. Q8. How can AI-driven platforms like COMSOL enhance process optimization for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
